2-(1-Naphthyl)-5-phenyloxazole
Overview
Description
2-(1-Naphthyl)-5-phenyloxazole, also known as 2-NP, is a heterocyclic organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 140-142 °C. 2-NP has a wide range of applications in organic synthesis, drug design, and materials science, and is particularly useful in the field of organic chemistry.
Scientific Research Applications
Radiation Detection and Scintillators
2-(1-Naphthyl)-5-phenyloxazole has been utilized in the development of polymerizable scintillators for ionizing radiation detection. A study by Seliman et al. (2015) synthesized monomers derived from this compound and demonstrated their effectiveness in scintillating resin beads for detecting beta particles from 99Tc. This indicates the potential of these compounds in radiation detection applications (Seliman et al., 2015).
Another research by Duval et al. (2016) further characterized the stability of these scintillating resins, showing their effectiveness and stability in ionizing radiation detection, particularly with α-NPO or v-NPO fluor in polystyrene matrices (Duval et al., 2016).
Laser Spectroscopy
Valle et al. (1997) and Valle et al. (1996) demonstrated the use of this compound in laser spectroscopy. Their studies showed that this compound, among other phenyloxazoles, can exhibit ultraviolet amplified spontaneous emission (ASE) laser spikes, indicating its potential in ASE laser spike spectroscopy for understanding excitation dynamics in complex molecular systems (Valle et al., 1997), (Valle et al., 1996).
Groundwater Monitoring
In the context of environmental monitoring, Seliman et al. (2011) prepared scintillating anion-exchange resins using this compound for the measurement of 99TcO4- in natural waters. This study highlights the application of this compound in developing materials for the selective and efficient detection of contaminants in groundwater (Seliman et al., 2011).
Organic Light-Emitting Diodes (OLEDs)
Ko et al. (2001) explored the use of derivatives of this compound in the fabrication of organic light-emitting diodes (OLEDs). Their research implied the potential of these compounds in influencing the emission mechanism of OLEDs, showcasing their significance in the development of advanced electronic and photonic devices (Ko et al., 2001).
Mechanism of Action
Target of Action
Naphthyl-based compounds have been known to interact with various proteins and enzymes . For instance, naphthylphthalamic acid, a related compound, has been shown to interact with ABCB transporters, which mediate auxin transport in plants .
Mode of Action
For example, naphthylphthalamic acid inhibits polar auxin transport by associating with and inhibiting PIN auxin transporters .
Biochemical Pathways
For instance, naphthylphthalamic acid affects the polar auxin transport pathway in plants .
Pharmacokinetics
It accumulates in lipid-rich tissues and has an elimination half-life of 2-3 hours .
Result of Action
For example, naphthylphthalamic acid affects plant growth and development by inhibiting polar auxin transport .
Action Environment
Related naphthyl-based compounds have been shown to undergo oxidation reactions with hydroxyl radicals and sulfate radicals in the environment .
properties
IUPAC Name |
2-naphthalen-1-yl-5-phenyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c1-2-8-15(9-3-1)18-13-20-19(21-18)17-12-6-10-14-7-4-5-11-16(14)17/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVFJJKBBZXWFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061210 | |
Record name | Oxazole, 2-(1-naphthalenyl)-5-phenyl- | |
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Molecular Weight |
271.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | 2-(1-Naphthyl)-5-phenyloxazole | |
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CAS RN |
846-63-9 | |
Record name | 2-(1-Naphthyl)-5-phenyloxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=846-63-9 | |
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Record name | 2-alpha-Naphthyl-5-phenyloxazole | |
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Record name | 2-(1-Naphthyl)-5-phenyloxazole | |
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Record name | Oxazole, 2-(1-naphthalenyl)-5-phenyl- | |
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Record name | Oxazole, 2-(1-naphthalenyl)-5-phenyl- | |
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Record name | 2-(1-naphthyl)-5-phenyloxazole | |
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Record name | 2-.ALPHA.-NAPHTHYL-5-PHENYLOXAZOLE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-(1-Naphthyl)-5-phenyloxazole suitable for radiation detection?
A1: this compound exhibits fluorescence, meaning it emits light upon absorbing energy. In the context of radiation detection, when ionizing radiation interacts with the scintillating material containing αNPO, energy is transferred to αNPO, which then releases this energy as light. This emitted light can be detected and analyzed to gain information about the incident radiation. [, , , , , ]
Q2: How does the structure of this compound influence its fluorescence properties?
A2: The structure of αNPO, characterized by its conjugated system of alternating single and double bonds, plays a crucial role in its fluorescence. This conjugated system enables efficient absorption and emission of light, making it a suitable scintillator. Research suggests that replacing commonly used fluorophores like PPO with αNPO can enhance scintillation efficiency due to a larger Stokes shift. [, ]
Q3: What are the advantages of incorporating this compound into a polymer matrix?
A3: Incorporating αNPO into a polymer matrix like polystyrene offers several advantages:
- Enhanced Stability: Covalently attaching αNPO to the polymer reduces leaching compared to simply diffusing it into the matrix, ensuring long-term stability. [, ]
- Efficient Energy Transfer: The polymer matrix facilitates efficient energy transfer from the base polymer to the αNPO molecules, resulting in enhanced scintillation. []
- Practical Applications: Polymer-based scintillators are versatile and can be fabricated into various forms, such as resin beads or coatings, for different detection applications. [, , , ]
Q4: How does the choice of solvent affect the performance of this compound in liquid scintillation cocktails?
A4: Research indicates that the solvent used in liquid scintillation cocktails significantly impacts αNPO's performance, particularly its pulse shape discrimination (PSD) ability and light yield. While classical solvents like toluene are effective, naphthalene derivatives and linear alkylbenzenes are being explored as alternatives to potentially enhance these properties. []
Q5: Has this compound been investigated for high-temperature applications?
A5: Yes, αNPO has been identified as a potential candidate for high-temperature molecular fluorescence thermometry. Studies have shown its effectiveness in liquid-phase temperature sensing at temperatures up to 173 °C under oxygen-saturated conditions. []
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